

Introduction: Unlocking the Potential of Spirocyclic Scaffolds in Drug Discovery

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Compound of Interest

Compound Name: *1-Methyl-1-azaspiro[4.4]nonan-3-amine*

CAS No.: 2253639-06-2

Cat. No.: B2378179

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Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.^{[1][2][3]} These rigid, yet conformationally distinct, frameworks provide an exciting avenue for exploring novel chemical space.^{[1][2]} **1-Methyl-1-azaspiro[4.4]nonan-3-amine** represents a promising, yet under-characterized, member of this class. Its structure combines the rigidity of the spiro[4.4]nonane core with a tertiary amine and a primary amine, functionalities that are critical for modulating both physicochemical properties and biological activity.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the in-depth physicochemical characterization of **1-Methyl-1-azaspiro[4.4]nonan-3-amine**. Recognizing that publicly available experimental data on this specific molecule is scarce, we will focus on two key areas: presenting computationally predicted properties as a baseline and providing detailed, field-proven experimental protocols to enable researchers to generate high-quality, reliable data. This document is designed to be a practical and authoritative resource for scientists engaged in the synthesis, evaluation, and development of novel spirocyclic drug candidates.

Molecular Overview and Predicted Physicochemical Properties

1-Methyl-1-azaspiro[4.4]nonan-3-amine is a nitrogen-containing heterocyclic compound with a molecular weight of 154.26 g/mol .^[4] Its structure features a central quaternary carbon atom, the spiro center, which connects a cyclopentane ring and a pyrrolidine ring. The pyrrolidine ring is further substituted with a methyl group on the nitrogen and an amine group at the 3-position.

Structure:

- Molecular Formula: C₉H₁₈N₂
- SMILES: CN1CC(CC12CCCC2)N
- InChI Key: GZEINMMXFIRSHK-UHFFFAOYSA-N

While experimental data is not readily available, computational models provide a useful starting point for understanding the likely physicochemical landscape of this molecule. The following table summarizes key properties predicted by cheminformatics tools.

Property	Predicted Value	Significance in Drug Discovery
Molecular Weight	154.26 g/mol	Adherence to Lipinski's Rule of Five for oral bioavailability.
XlogP	0.6	Indicates a relatively balanced lipophilicity, suggesting good solubility but also potential for membrane permeability.[4]
Topological Polar Surface Area (TPSA)	29.1 Å ²	Suggests good potential for oral absorption and blood-brain barrier penetration.[5]
Hydrogen Bond Donors	1 (from the primary amine)	Influences solubility and interactions with biological targets.
Hydrogen Bond Acceptors	2 (from the two nitrogen atoms)	Influences solubility and interactions with biological targets.
pKa (strongest basic)	~10-11 (Estimated)	The presence of two basic nitrogens will lead to ionization at physiological pH, impacting solubility, absorption, and receptor binding.

Disclaimer: The values in the table above are computationally predicted and have not been experimentally verified. They should be used as a preliminary guide for experimental design.

Section 1: Ionization Constant (pKa) Determination

The pKa value is arguably one of the most critical physicochemical parameters for an ionizable drug candidate. It governs the extent of ionization at a given pH, which in turn dictates aqueous solubility, lipophilicity (LogD), membrane permeability, and the nature of interactions with biological targets. For **1-Methyl-1-azaspiro[4.4]nonan-3-amine**, with its two basic nitrogen centers, determining the pKa values is essential.

Expertise & Experience: Why Potentiometric Titration is the Gold Standard

While computational pKa prediction models are improving, they can be less accurate for novel or complex scaffolds like spirocyclic amines.[6] The gold-standard method for pKa determination remains potentiometric titration due to its accuracy, reliability, and the wealth of information it provides.[7] This method directly measures the change in pH of a solution of the compound as a titrant of known concentration is added, allowing for the precise determination of the midpoint of the ionization curve.

Trustworthiness: A Self-Validating Protocol for pKa Determination

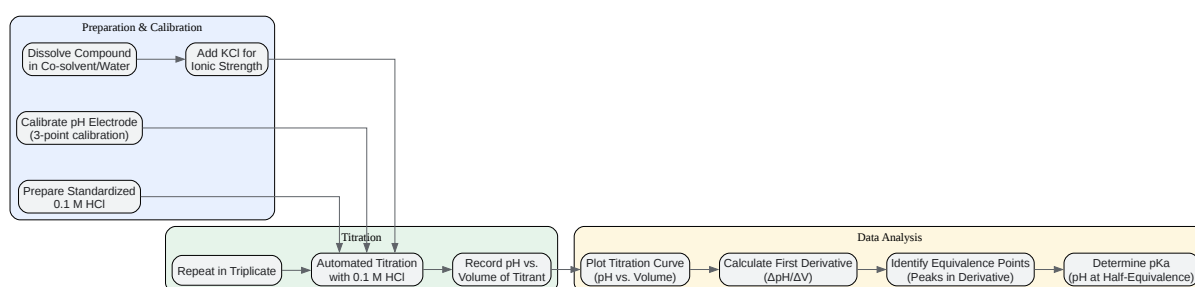
The following protocol is designed to be robust and self-validating, incorporating system calibration and control standards to ensure data integrity.

Experimental Protocol: Potentiometric Titration for pKa Determination

- Instrumentation and Reagents:
 - Automated potentiometric titrator with a high-precision pH electrode.
 - Standardized 0.1 M HCl and 0.1 M KCl solutions.
 - Degassed, deionized water.
 - Methanol or another suitable co-solvent.
 - A certified reference material with a known pKa in the expected range (e.g., Tris buffer) for system validation.
- System Calibration and Validation:
 - Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

- Perform a mock titration of the certified reference material to confirm the accuracy of the system. The determined pKa should be within ± 0.05 pKa units of the certified value.
- Sample Preparation:
 - Accurately weigh approximately 1-2 mg of **1-Methyl-1-azaspiro[4.4]nonan-3-amine**.
 - Dissolve the compound in a known volume (e.g., 5 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water). Causality Note: A co-solvent is often necessary for compounds with moderate to low aqueous solubility to ensure they remain dissolved throughout the titration.
 - Add a sufficient amount of 0.1 M KCl to maintain a constant ionic strength. Causality Note: Constant ionic strength minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.
- Titration Procedure:
 - Place the sample solution in the titration vessel and immerse the pH electrode and titrant delivery tube.
 - Start the titration with 0.1 M HCl, adding small, precise increments of titrant and recording the pH after each addition. The titration should proceed well past the expected equivalence points.
 - Repeat the process in triplicate for statistical validity.
- Data Analysis:
 - Plot the pH versus the volume of titrant added to generate the titration curve.
 - Calculate the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$). The peaks in the first derivative plot correspond to the equivalence points.
 - The pKa is the pH at the half-equivalence point. For a dibasic compound, two pKa values will be determined.

- Utilize the titration software's built-in algorithms (e.g., Gran plot analysis) for a more precise determination of equivalence points and pKa values.



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Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a non-polar environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Expertise & Experience: Choosing the Right Lipophilicity Assay

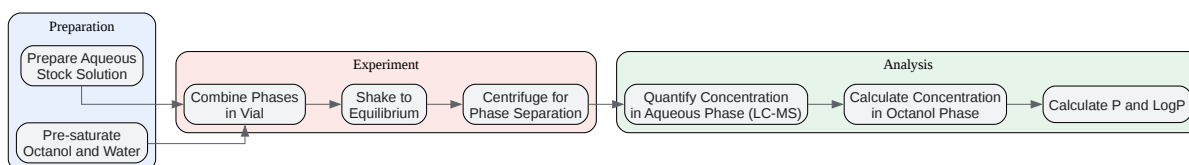
The classic "shake-flask" method is the most direct and reliable way to measure LogP, but it is labor-intensive.[8][9] For higher throughput, especially when assessing pH-dependent lipophilicity (LogD), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are invaluable and correlate well with traditional methods.[9][10]

Trustworthiness: Protocols for Accurate Lipophilicity Measurement

Experimental Protocol: Shake-Flask Method for LogP Determination

- Reagent Preparation:
 - Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.
 - Prepare a stock solution of **1-Methyl-1-azaspiro[4.4]nonan-3-amine** in the aqueous phase at a known concentration (e.g., 1 mg/mL).
- Partitioning:
 - In a glass vial, combine equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and the aqueous stock solution.
 - Cap the vial and shake vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
 - Centrifuge the vial to ensure complete phase separation.
- Quantification:
 - Carefully remove an aliquot from the aqueous phase.
 - Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy) against a calibration curve.
 - The concentration in the octanol phase can be determined by difference from the initial aqueous concentration.

- Calculation:
 - Calculate the partition coefficient, $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous}]$.
 - Calculate $\text{LogP} = \log_{10}(P)$.
 - Perform the experiment at multiple initial concentrations to ensure the LogP value is independent of concentration.



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Caption: Workflow for LogP determination by the shake-flask method.

Section 3: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[11][12][13] Low solubility can hinder in vitro testing and lead to poor in vivo efficacy.[14] It is important to distinguish between kinetic and thermodynamic solubility.

- Kinetic Solubility: Measures the solubility of a compound precipitating from a supersaturated solution, often from a DMSO stock. It's a high-throughput method used in early discovery.[11][14]
- Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput, more definitive measurement crucial for lead optimization.[14]

Expertise & Experience: The Shake-Flask Method for Definitive Solubility

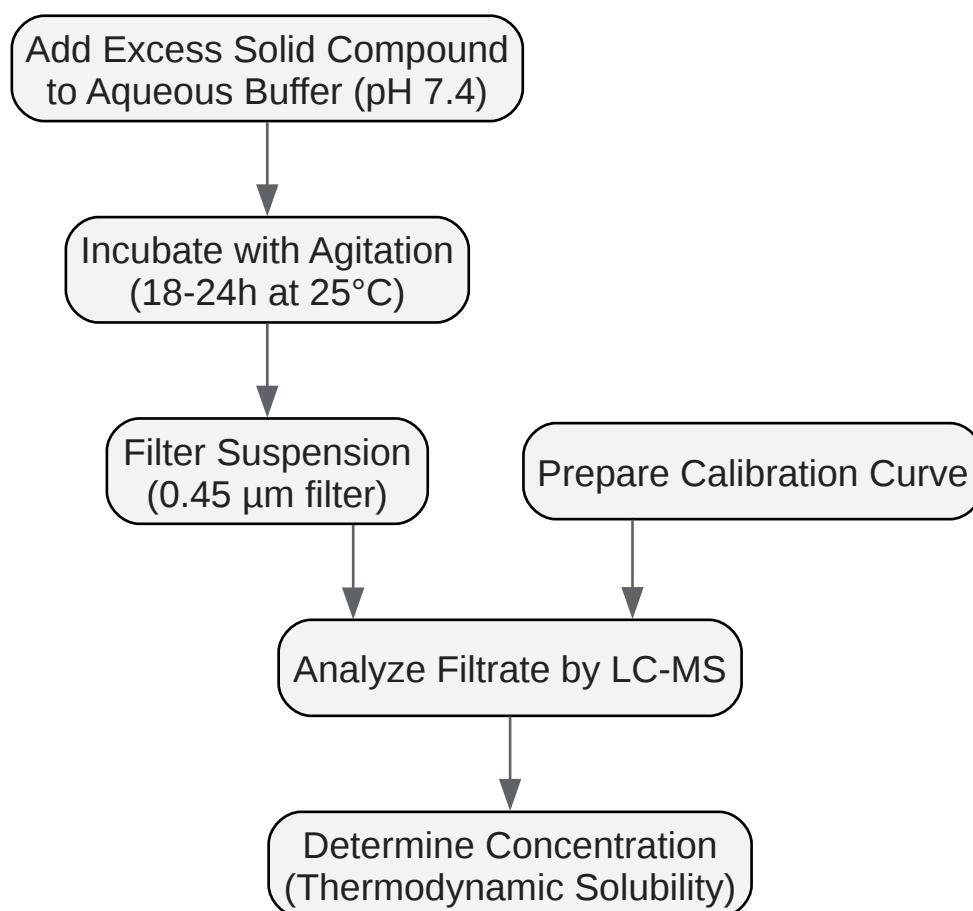
For a comprehensive profile, determining the thermodynamic solubility is essential. The shake-flask method, incubated over a long period, provides the most accurate and relevant data for later-stage development.^[14]

Trustworthiness: A Protocol for Thermodynamic Solubility

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

- Reagents and Buffers:
 - Phosphate-buffered saline (PBS) at pH 7.4.
 - Other buffers as needed (e.g., pH 1.2 for simulated gastric fluid).
 - Acetonitrile or other suitable organic solvent for stock solutions and LC-MS mobile phase.
- Procedure:
 - Add an excess of solid **1-Methyl-1-azaspiro[4.4]nonan-3-amine** to a vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). Causality Note: Using an excess of solid material ensures that an equilibrium between the solid and dissolved states can be reached.
 - Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (18-24 hours) to ensure equilibrium is reached.
 - After incubation, allow the suspension to settle.
 - Filter the solution through a 0.45 µm filter to remove any undissolved solid. Causality Note: Filtration is critical to ensure that only the dissolved compound is measured. Care must be taken to use a filter material that does not bind the compound.
- Quantification:

- Prepare a calibration curve of the compound using known concentrations.
- Analyze the clear filtrate by a validated LC-MS/MS or HPLC-UV method to determine the concentration of the dissolved compound.
- The measured concentration represents the thermodynamic solubility in that specific buffer.



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Caption: Workflow for thermodynamic solubility determination.

Conclusion: Building a Comprehensive Physicochemical Profile

While direct experimental data for **1-Methyl-1-azaspiro[4.4]nonan-3-amine** is not yet in the public domain, this guide provides the necessary framework for its comprehensive

physicochemical characterization. The provided protocols for determining pKa, LogP, and aqueous solubility are robust, reliable, and grounded in established scientific principles. By systematically generating this data, researchers can move beyond computational predictions to a deep, empirical understanding of this promising molecule. This knowledge is fundamental for rational drug design, enabling the optimization of ADME properties and ultimately unlocking the therapeutic potential of novel spirocyclic amines in modern drug discovery.

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